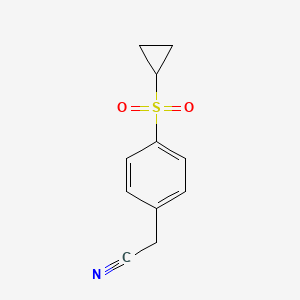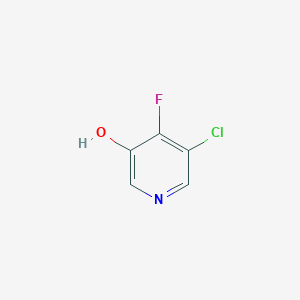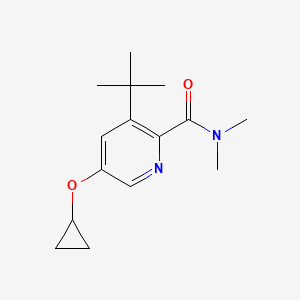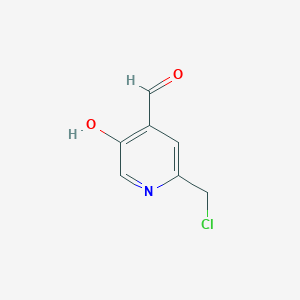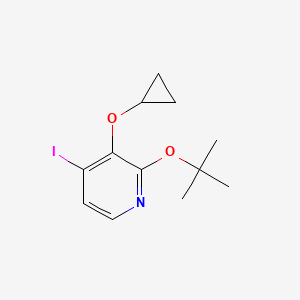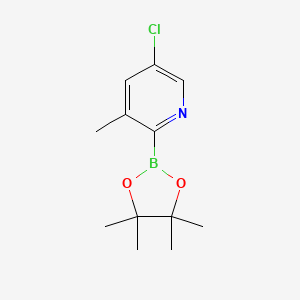![molecular formula C14H19BrN2O2 B14848135 7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromomethyl group attached to the naphthyridine ring, which is further esterified with tert-butyl carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Naphthyridine derivatives with various functional groups.
Oxidation: Oxidized naphthyridine compounds.
Reduction: Alcohol derivatives of the naphthyridine ester.
Aplicaciones Científicas De Investigación
7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a valuable building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The ester group can undergo hydrolysis, releasing the active naphthyridine moiety.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
- 2-Oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Uniqueness
7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H19BrN2O2 |
|---|---|
Peso molecular |
327.22 g/mol |
Nombre IUPAC |
tert-butyl 7-(bromomethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(9-15)16-12(10)17/h6-7H,4-5,8-9H2,1-3H3 |
Clave InChI |
NHMQJFOSCGIOIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


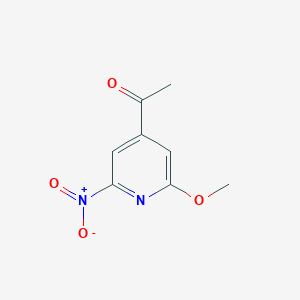
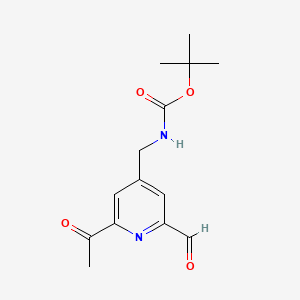
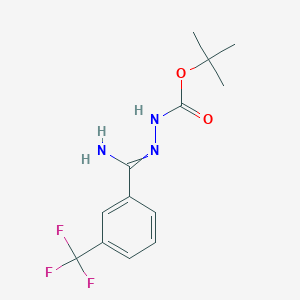
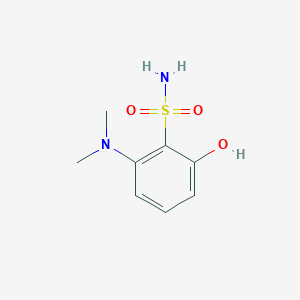

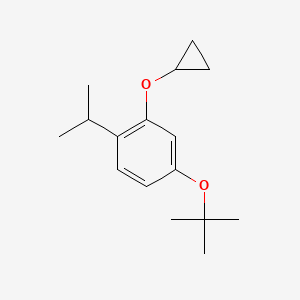

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
